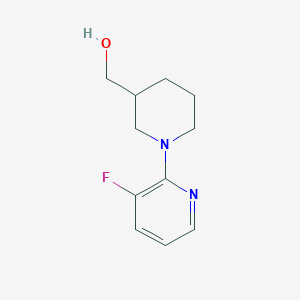
(1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol: is a chemical compound that features a fluoropyridine moiety attached to a piperidine ring, which is further connected to a methanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol typically involves the reaction of 3-fluoropyridine with piperidine derivatives under controlled conditions. One common method includes the use of n-butyllithium in hexane as a base, followed by the addition of N,N-dimethylformamide at low temperatures . The reaction is then quenched with sodium borohydride to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as column chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoropyridine moiety allows for various substitution reactions, particularly nucleophilic aromatic substitution, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Chemistry: In organic synthesis, (1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol serves as a building block for the synthesis of more complex molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its role as a ligand in receptor studies and its effects on various biological pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may serve as a lead compound for the development of new therapeutic agents targeting specific receptors or enzymes.
Industry: The compound finds applications in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.
作用机制
The exact mechanism of action for (1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol is not well-documented. it is believed to interact with specific molecular targets, such as receptors or enzymes, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
- (1-(3-Chloropyridin-2-yl)piperidin-3-yl)methanol
- (1-(3-Bromopyridin-2-yl)piperidin-3-yl)methanol
- (1-(3-Methylpyridin-2-yl)piperidin-3-yl)methanol
Uniqueness: The presence of the fluorine atom in (1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol imparts unique electronic properties, such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can enhance the compound’s reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and development.
属性
分子式 |
C11H15FN2O |
|---|---|
分子量 |
210.25 g/mol |
IUPAC 名称 |
[1-(3-fluoropyridin-2-yl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C11H15FN2O/c12-10-4-1-5-13-11(10)14-6-2-3-9(7-14)8-15/h1,4-5,9,15H,2-3,6-8H2 |
InChI 键 |
QSWQKELMXCKXMP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


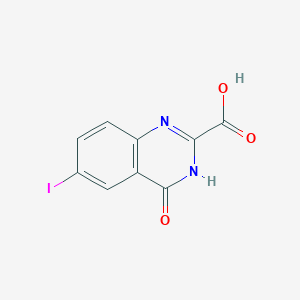
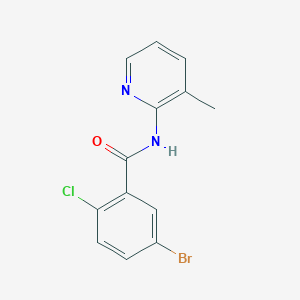
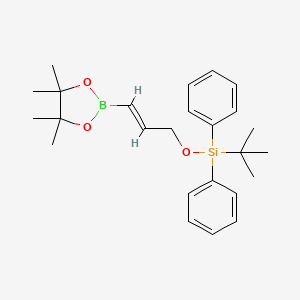

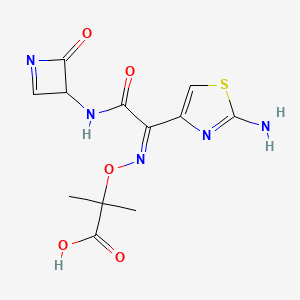
![3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile](/img/structure/B14898764.png)

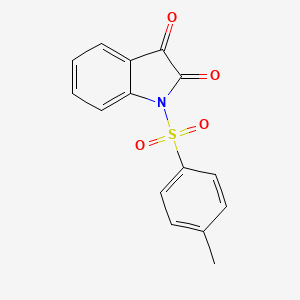
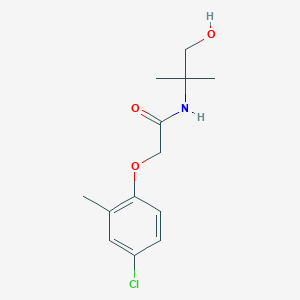

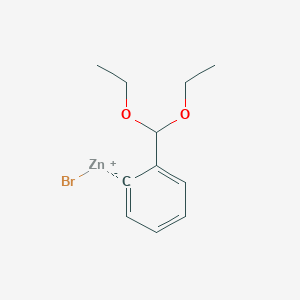
![6-Bromopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B14898821.png)

![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B14898839.png)
